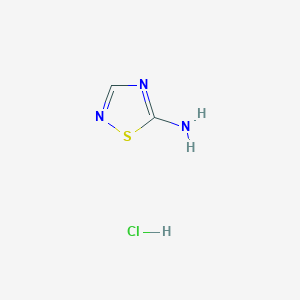

1,2,4-Thiadiazol-5-amine hydrochloride

Descripción general

Descripción

1,2,4-Thiadiazol-5-amine hydrochloride is a chemical compound with the CAS Number: 152513-91-2 . It has a molecular weight of 138.6 and a linear formula of C2H4ClN3S .

Synthesis Analysis

The synthesis of 1,2,4-Thiadiazol-5-amine derivatives involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas . This process provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature . Another method involves I2-mediated oxidative C-N and N-S bond formations in water, enabling a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates .

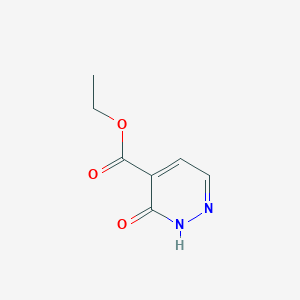

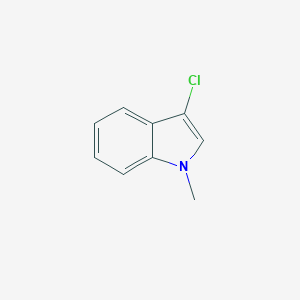

Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-amine hydrochloride can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, the synthesis process mentioned above involves several chemical reactions .

Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-amine hydrochloride is a solid substance . It has a melting point of 166-169℃ . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Aplicaciones Científicas De Investigación

1. Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole derivatives, closely related to 1,2,4-Thiadiazol-5-amine hydrochloride, have been studied for their biological properties. Schiff bases derived from these compounds demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. Additionally, they exhibited cytotoxicity on cancer cell lines, suggesting potential application in cancer therapy (Gür et al., 2020).

2. Structural Analysis and Molecular Structure Studies

The structural characteristics of thiadiazole derivatives, such as 1,3,4-thiadiazol-2-amine hydrochloride, have been a subject of research. Studies involving vibrational analysis and molecular structure determination using techniques like FT-IR, NMR spectroscopy, and X-Ray diffraction provide insights into the molecular composition and potential applications in material science (Channar et al., 2019).

3. DNA Interaction Studies

Research on 1,3,4-thiadiazole compounds has shown their ability to interact with DNA, which is crucial for developing new therapeutic drugs. These compounds exhibit strong binding to DNA, predominantly through groove binding mode. Such interactions are essential for understanding their role in genetic material manipulation and potential therapeutic applications (Shivakumara & Krishna, 2021).

4. Synthesis and Computational Studies

Innovative methods for synthesizing 1,3,4-thiadiazole derivatives, including those related to 1,2,4-Thiadiazol-5-amine hydrochloride, have been developed. These methods involve environmentally friendly and efficient synthesis processes, highlighting the compound's potential in various applications, such as material science and pharmaceuticals (Erdogan, 2018).

5. Corrosion Inhibition Performance

Thiadiazole derivatives have been evaluated as corrosion inhibitors, particularly in acidic environments. The effectiveness of these compounds in protecting metals like steel from corrosion, supported by experimental and computational studies, demonstrates their utility in industrial applications (Attou et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2,4-Thiadiazol-5-amine hydrochloride has been found to target filarial nematodes , which are the pathogens responsible for a number of parasitic diseases . It has been identified as a novel macrofilaricide for the treatment of human filarial infections . It has also been reported to have potent antibacterial activity against ESKAPE pathogen strains .

Mode of Action

It has been observed that analogs containing the 1,2,4-thiadiazole core demonstrated sub-micromolar inhibition of adult worm motility . This suggests that the compound may interact with its targets, leading to a reduction in their motility.

Biochemical Pathways

Given its observed effects on filarial nematodes and bacteria, it is likely that it interferes with essential biological processes in these organisms, leading to their inhibition or death .

Pharmacokinetics

It has been noted that analogs containing the 1,2,4-thiadiazole core maintained moderate solubility (10−50μm) and good metabolic stability (rat and human liver s9 stability of ≥70% remaining at 60 min) . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The primary result of the action of 1,2,4-Thiadiazol-5-amine hydrochloride is the inhibition or death of targeted organisms. In the case of filarial nematodes, this results in a reduction of adult worm motility . When targeting bacteria, the compound has been found to have potent antibacterial activity .

Action Environment

The action environment of 1,2,4-Thiadiazol-5-amine hydrochloride can influence its efficacy and stability. For instance, it has been recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy may also be influenced by factors such as the presence of other substances, the pH of the environment, and the specific characteristics of the targeted organisms.

Propiedades

IUPAC Name |

1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIIKRHCWVHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621497 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Thiadiazol-5-amine hydrochloride | |

CAS RN |

152513-91-2 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

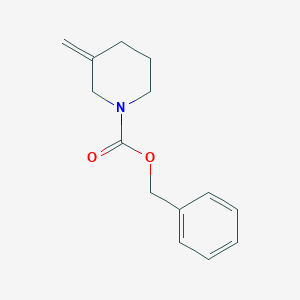

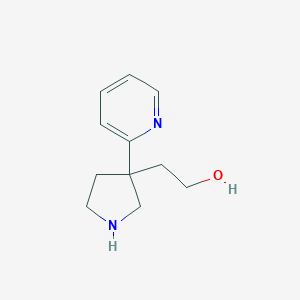

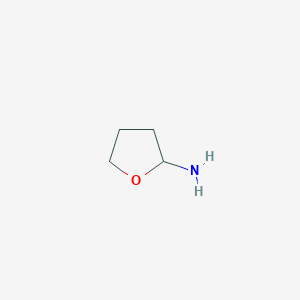

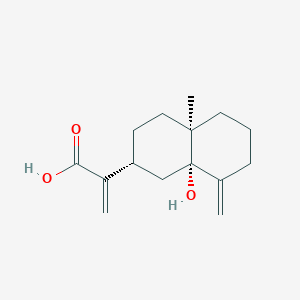

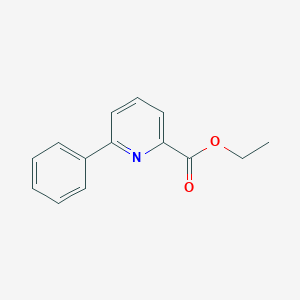

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)